tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Brand Name: Vulcanchem
CAS No.: 180080-07-3
VCID: VC21073396
InChI: InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

CAS No.: 180080-07-3

Cat. No.: VC21073396

Molecular Formula: C18H28N2O4

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate - 180080-07-3

Specification

CAS No. 180080-07-3
Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
IUPAC Name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
Standard InChI Key LQKGPNIRNXMQCA-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Chemical Properties

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is classified as an amino acid derivative featuring specific functional groups that define its chemical behavior and applications. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which shields the amino functionality and enhances stability during chemical reactions. The (2S) stereochemistry indicates a specific spatial arrangement that is crucial for its biological activity and synthetic utility. The 4-aminophenyl group provides an additional reactive site for further modifications, making this compound particularly valuable in multistep synthesis pathways.

The compound displays a well-defined structure with precise stereochemistry that influences its reactivity patterns and biological interactions. The presence of both the protected amine and the free amino group on the phenyl ring creates a dual functionality that can be selectively manipulated in synthetic applications. This structural complexity contributes to the compound's utility as an intermediate in various chemical transformations.

Table 1: Physical and Chemical Properties of tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

PropertyValue
CAS Number180080-07-3
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Physical StateSolid
Stereochemistry(2S) configuration
Functional Groupstert-butyl ester, tert-butyloxycarbonyl (Boc), primary amine, phenyl
SolubilitySoluble in organic solvents (specific data not available)
Application CategoryResearch chemical, synthesis intermediate
Regulatory StatusFor research use only, not for human or veterinary use

The molecular structure features multiple reactive sites that can participate in various chemical transformations. The amino group on the phenyl ring can engage in hydrogen bonding interactions with biological macromolecules, which may contribute to specific biological activities when incorporated into larger peptide structures.

Reactivity and Chemical Behavior

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate displays characteristic reactivity patterns determined by its functional groups. The primary amine group on the phenyl ring serves as a nucleophilic center that can participate in various transformations, including acylation, alkylation, and condensation reactions. This reactivity is particularly valuable for further derivatization when using this compound as a synthetic building block.

The tert-butyloxycarbonyl (Boc) protecting group exhibits typical carbamate chemistry, being stable under basic and neutral conditions but susceptible to cleavage under acidic conditions. This selective stability makes the compound useful in orthogonal protection strategies commonly employed in peptide synthesis. The tert-butyl ester group similarly provides protection for the carboxylic acid functionality, which can be selectively removed under appropriate conditions.

The compound's participation in chemical reactions is primarily as a building block in peptide synthesis and other complex molecule assembly processes. Its ability to form hydrogen bonds through the amino group facilitates interactions with biological macromolecules, enhancing its utility in creating peptides with specific biological activities such as enzyme inhibition or receptor binding.

Applications in Research and Development

As a versatile intermediate in organic synthesis, tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate finds significant applications in peptide synthesis and the development of biologically active compounds. Its well-defined stereochemistry and orthogonally protected functional groups make it particularly valuable for constructing complex molecular architectures with precise spatial arrangements.

In peptide chemistry, this compound serves as a building block that can be incorporated into larger structures through standard coupling reactions. The presence of the 4-aminophenyl group introduces aromatic character and potential for additional interactions when incorporated into peptides, potentially enhancing binding to biological targets. This makes the compound useful for creating peptide-based drug candidates with improved pharmacological properties.

Research applications extend beyond peptide synthesis to include the development of enzyme inhibitors, receptor modulators, and other biologically active molecules. The compound's structural features allow for selective modifications at different positions, enabling the creation of diverse chemical libraries for drug discovery programs.

Comparative Analysis with Similar Compounds

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate belongs to a broader class of protected amino acid derivatives widely used in organic synthesis. Comparing this compound with structurally related molecules provides valuable insights into structure-activity relationships and potential applications.

Table 2: Comparison of tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPrimary Applications
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoateC18H28N2O4336.44-aminophenyl group, (2S) stereochemistryPeptide synthesis, building block for bioactive compounds
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoateC12H23NO4245.32Lacks phenyl groupSimpler protected amino acid intermediate
tert-butyl 2-(substituted benzamido) phenylcarbamate derivativesVariousVariousDifferent substitution patterns on phenyl ringsAnti-inflammatory applications

One notable related compound is Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which shares the protected amino acid backbone but lacks the phenyl group present in our target compound. This structural difference significantly impacts reactivity patterns and potential applications, with the simpler compound serving as a more basic protected amino acid intermediate.

Another group of related compounds includes tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which have been investigated for their anti-inflammatory properties. These compounds differ in their substitution patterns and connectivity but share the protected carbamate functionality common to our target compound .

Future Research Directions

Current research trends suggest several promising directions for future investigations involving tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. One area of interest involves exploring its potential incorporation into peptidomimetics designed to target specific biological pathways. The unique structural features of this compound could contribute to the development of novel therapeutic candidates with improved pharmacological properties.

Another emerging research direction focuses on utilizing modern synthetic methodologies, such as flow chemistry and biocatalysis, to develop more efficient and environmentally friendly production methods. These approaches could significantly enhance synthesis efficiency while reducing waste generation and energy consumption.

Further exploration of structure-activity relationships through systematic modification of the basic scaffold could yield valuable insights for drug discovery programs. By creating focused libraries of derivatives with variations at key positions, researchers could identify compounds with enhanced biological activities or improved physicochemical properties .

Computational studies, including molecular docking and dynamics simulations, represent another promising avenue for investigating the interactions of this compound and its derivatives with biological targets. Such studies could provide a theoretical foundation for rational design efforts aimed at developing optimized structures for specific applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator